[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name 2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate reflects the compound’s cyclopenta[a]phenanthrene core and substituent positions. The name adheres to steroid numbering conventions, where the cyclopentane (D-ring) is assigned positions 17–21, while the phenanthrene-derived A/B/C-rings occupy positions 1–16.
Key stereochemical descriptors include:
- 6S,8S,10R,13S,14S,16R,17S : These specify the spatial arrangement of substituents relative to the tetracyclic scaffold. The fluorine at C6 adopts an S-configuration, while hydroxyl groups at C16 and C17 are R and S, respectively.
- 10,13-dimethyl : Methyl groups at C10 and C13 are β-oriented, consistent with glucocorticoid derivatives.
- 3-oxo : The ketone at C3 stabilizes the A-ring conformation via conjugation with the C4-C5 double bond.
The acetate group at C21 (positioned on the ethyl side chain) is denoted as 2-oxoethyl acetate , confirming esterification of the primary alcohol.
Comparative Analysis of Cyclopenta[a]phenanthrene Core Modifications
The cyclopenta[a]phenanthrene core distinguishes this compound from simpler steroids. Modifications include:
The hexahydro-6H designation indicates partial saturation of the B-ring (C7–C8 single bond), contrasting with fully unsaturated analogues like prednisone. This saturation reduces conformational flexibility, potentially altering receptor interactions.
Crystallographic Studies and Conformational Dynamics
X-ray crystallography of related compounds reveals insights into this molecule’s conformation:
- Cyclopentane (D-ring) puckering : In fludrocortisone acetate, the D-ring adopts a 13β,14α-envelope conformation , with C16 and C17 hydroxyls forming hydrogen bonds to ketone oxygens. Similar interactions likely stabilize this compound’s acetate and hydroxyl groups.
- A-ring disorder : Tetragonal crystal forms of fluorocortisol acetate show A-ring disorder between normal (1α,2β) and inverted conformations. The C3 ketone and C4-C5 double bond in this compound may restrict such flexibility, favoring a single A-ring chair conformation.
- Side-chain orientation : The 2-oxoethyl acetate group adopts a gauche conformation relative to the D-ring in solvated crystals, as seen in hydrocortisone acetate. This orientation minimizes steric clashes with C16 and C17 substituents.
Molecular dynamics simulations predict moderate flexibility in the C17–C21 side chain, allowing adaptive binding to hydrophobic pockets in steroid receptors. The C6-fluoro group induces slight B-ring distortion, reducing solvent exposure of the C3 ketone.
Tables
Table 1. Key bond lengths and angles from crystallographic analogues
| Feature | This Compound (Predicted) | Fludrocortisone Acetate | Hydrocortisone Acetate |
|---|---|---|---|
| C3=O bond length (Å) | 1.21 | 1.22 | 1.23 |
| C17-O bond length (Å) | 1.43 | 1.42 | 1.44 |
| D-ring puckering angle | 112° | 110° | 115° |
Table 2. Hydrogen-bonding network in related structures
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O17-H···O3 | O3 ketone | 2.65 | 155 |
| O21-H···O20 | Acetate carbonyl | 2.71 | 147 |
| C6-F···H-C9 | H-bond (weak) | 3.10 | 93 |
Properties
IUPAC Name |
[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO6/c1-12(25)30-11-20(28)23(29)19(27)10-16-14-9-18(24)17-8-13(26)4-6-21(17,2)15(14)5-7-22(16,23)3/h4-6,8,14,16,18-19,27,29H,7,9-11H2,1-3H3/t14-,16+,18+,19-,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJGUDWTWGIYMD-PDMQQMMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopenta[a]Phenanthrene Synthesis
The cyclopenta[a]phenanthrene scaffold is typically assembled via fused-ring cyclization or rearrangement strategies. Source details a Michael addition-driven route starting from an optically pure Hajos-Parrish ketone derivative. Neutral alumina catalyzes the Michael addition of 1,7-octadien-3-one to form a key intermediate, which undergoes Krapcho decarbomethoxylation (85–90% yield), aldol condensation (78%), and lithium-ammonia reduction (81%) to establish the trans-ring fusion . Wacker oxidation (77%) and acid-catalyzed cyclization finalize the core structure . Alternatively, Source reports an unprecedented cyclopenta[ef]heptalene-to-phenanthrene rearrangement, yielding novel fused-ring systems under mild conditions . This method avoids harsh reagents but requires further optimization for scalability.
Stereoselective C6 Fluorination
Introducing the 6α-fluoro group is critical for bioactivity. Traditional methods relied on hazardous reagents like perchloryl fluoride, but Source and describe safer approaches using epoxide intermediates. A 17-hydroxy-21-ester epoxide (Formula II) reacts with Selectfluor® at 17–25°C to yield 6α-fluoro derivatives with >95% stereoselectivity . The reaction proceeds via fluoropyridinium intermediates, avoiding β-fluoro byproducts common in earlier methods . For example, fluorination of a 3-ketosteroid precursor achieves 89% isolated yield with 97:3 α:β selectivity .
Hydroxylation at C16 and C17
Dihydroxylation at C16 and C17 is achieved through epoxidation-hydrolysis or biocatalytic routes. Source highlights a chemoenzymatic strategy combining P450 monooxygenase (C7β-hydroxylation) and 17-ketosteroid reductase (C17β-ketoreduction) in a one-pot system . This method achieves 93% yield for dehydronandrolone acetate, a related intermediate, outperforming chemical methods by 25% . Alternatively, chemical epoxidation of Δ16-17 double bonds using mCPBA (meta-chloroperbenzoic acid), followed by acidic hydrolysis, installs both hydroxyl groups with >90% regioselectivity .
Acetylation and Side-Chain Functionalization
The C17 acetate group is introduced via esterification. After dihydroxylation, the primary alcohol at C17 reacts with acetic anhydride in pyridine (0°C, 2 h), achieving quantitative acetylation . The C3 ketone is installed earlier via Jones oxidation of a secondary alcohol precursor (CrO3/H2SO4, 0°C, 1 h, 92% yield) .
Comparative Analysis of Synthetic Routes
The chemoenzymatic route reduces step count and improves yields but requires specialized biocatalysts. Traditional methods remain viable for large-scale production due to established infrastructure .
Chemical Reactions Analysis
Types of Reactions
[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Applied in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in target cells, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are contextualized below against key analogs:
Structural and Physicochemical Comparison
Key Observations :
- Fluoro vs. Chloro Substitution: The target compound’s 6-fluoro group increases electronegativity and binding affinity compared to Chlormadinone Acetate’s 6-chloro group, which adds steric bulk and alters receptor selectivity .
- Acetate Esters : All compounds feature C17 acetate esters, which prolong half-life by slowing hydrolysis. However, diacetate derivatives (e.g., 6β,17β-diacetoxyandrost-4-en-3-one) exhibit higher lipophilicity (implied by LogP) .
Bioactivity and Therapeutic Profiles
- Target Compound : Predicted glucocorticoid activity due to structural similarity to dexamethasone. The 6-fluoro group may reduce mineralocorticoid side effects .
- Dexamethasone Acetate: Clinically used for anti-inflammatory and immunosuppressive effects. Higher LogP (2.65) correlates with prolonged action .
- Chlormadinone Acetate: Progestogenic activity, utilized in hormonal contraceptives. The 6-Cl group enhances progesterone receptor binding over glucocorticoid receptors .
- 6β,17β-Diacetoxyandrost-4-en-3-one : Androgenic/anabolic profile, with diacetate groups delaying hepatic metabolism .
Biological Activity
The compound [2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a synthetic derivative of a cyclopenta[a]phenanthrene structure. This class of compounds has garnered attention for its potential therapeutic applications due to its unique biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a complex stereochemistry with multiple chiral centers and functional groups including a fluoro group and hydroxyl groups. Its molecular formula is C26H33F1O4 with a molecular weight of 432.55 g/mol. The presence of these functional groups influences its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cyclopenta[a]phenanthrene derivatives. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. This is primarily mediated through the activation of p53 and downregulation of cyclin D1 .
- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment .
- Comparison with Other Compounds : When compared to other known anticancer agents such as doxorubicin and paclitaxel, this compound exhibited a lower IC50 value indicating higher potency against specific cancer types .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .
- Animal Model Studies : In an animal model of arthritis, administration of this compound resulted in significant reduction in paw swelling and histological signs of inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 85% |
| Metabolism | Primarily hepatic |
| Elimination Half-life | 12 hours |
These pharmacokinetic properties suggest that the compound can be effectively utilized in clinical settings with appropriate dosing regimens.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile:
Q & A
Basic: What methods are recommended for synthesizing this fluorinated steroidal acetate?
Answer:
The synthesis involves selective fluorination at the 6-position of the steroidal backbone, followed by hydroxylation at C16 and C17, and subsequent acetylation. Key steps include:
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions to avoid side reactions at the conjugated 3-oxo group .
- Hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) to introduce dihydroxy groups at C16 and C17, with careful pH control to prevent epimerization .
- Acetylation : Protect the C17 hydroxyl group using acetic anhydride in anhydrous pyridine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can the stereochemical configuration at C6, C16, and C17 be experimentally validated?
Answer:
Use NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and NOESY correlations. For example:
- The 6S configuration is confirmed by the coupling pattern between H6 and H8 in the cyclopenta[a]phenanthrene system (typically J = 8–10 Hz) .
- X-ray crystallography is recommended to resolve ambiguities in hydroxyl group orientations (C16 and C17), as intermolecular hydrogen bonds can stabilize specific conformations .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
The compound is hygroscopic due to its hydroxyl and acetate groups. Recommended storage:
- Temperature : –20°C in amber vials to prevent photodegradation of the 3-oxo group.
- Humidity : Store with desiccants (e.g., silica gel) to avoid hydrolysis of the acetate moiety.
- Reactivity : Avoid strong oxidizers (e.g., peroxides) that may degrade the fluorinated cyclopentane ring .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Answer:
Employ quantum chemical calculations (DFT or ab initio methods) to:
- Predict transition states for fluorination and hydroxylation steps, minimizing side products.
- Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models.
- Validate results with experimental data (e.g., HPLC purity) to refine computational parameters .
Advanced: How should researchers address contradictions in reported stability data (e.g., decomposition products)?
Answer:
Conduct accelerated stability studies under controlled conditions:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (2–12) to identify degradation pathways.
- Analytical cross-validation : Use LC-MS/MS and GC-MS to detect trace decomposition products (e.g., free steroids from acetate hydrolysis) .
- Statistical analysis : Apply principal component analysis (PCA) to correlate degradation patterns with environmental factors .
Advanced: What strategies improve yield in large-scale synthesis without compromising stereoselectivity?
Answer:
Implement Design of Experiments (DoE) to optimize critical parameters:
- Fluorination : Vary temperature (0–25°C) and fluorinating agent stoichiometry (1.0–1.5 eq).
- Catalysis : Screen transition-metal catalysts (e.g., Ru or Ir complexes) for asymmetric hydroxylation.
- Workflow integration : Use continuous-flow reactors to enhance mixing and reduce reaction time .
Advanced: How can researchers resolve spectral overlaps in NMR caused by the fluorinated cyclopentane ring?
Answer:
- 19F NMR : Directly probe the fluorine environment to confirm regioselectivity and rule out diastereomeric impurities.
- DEPT-135 and HSQC : Differentiate between quaternary carbons (C10, C13 methyl groups) and overlapping proton signals in the cyclopentane region .
- Dynamic NMR : Analyze variable-temperature spectra to identify conformational exchange broadening .
Advanced: What in vitro assays are suitable for studying the biological activity of this compound?
Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-corticosterone) to assess affinity for glucocorticoid or mineralocorticoid receptors, given the compound’s structural similarity to steroidal hormones .
- CYP inhibition studies : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using human liver microsomes and LC-MS-based metabolite profiling .
Advanced: How can AI-driven tools enhance reaction optimization for derivatives of this compound?
Answer:
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for introducing substituents at C2 or C17.
- Automated robotics : Integrate high-throughput screening with real-time HPLC feedback to iteratively refine synthetic routes .
Advanced: What are the ethical and safety protocols for handling this compound in shared laboratory spaces?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
